N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide” is a synthetic compound . It’s unique structure holds immense potential for diverse scientific research applications.
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It includes a thiophene ring, a sulfonamide group, and a tetrahydroquinoline ring . The exact structure would need to be determined through methods such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data. Typically, these properties would include things like melting point, boiling point, density, and solubility .Scientific Research Applications
Vasodilatory Activity
Aromatic sulfonamides, including derivatives of 5-isoquinolinesulfonamide, have been synthesized and demonstrated to possess vasodilatory activity, evaluated in vivo by increases in arterial blood flow in dogs. Alkylation of nonaromatic nitrogens within these compounds yielded more active derivatives, suggesting potential cardiovascular applications (Morikawa, Sone, & Asano, 1989).
Antimicrobial and Antifungal Activities
Novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for antimicrobial and antifungal activities. These compounds showed potential biological activity, with some demonstrating high activity against both Gram-positive and Gram-negative bacteria and tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Oxidative Stress-Inducing Anticancer Agents
A library of aromatic sulfonamides containing a condensed piperidine moiety induced oxidative stress and glutathione depletion in various cancer cell lines. Compounds from this library exhibited significant cytotoxic effects, suggesting their potential as anticancer agents (Madácsi, Kanizsai, Fehér, Gyuris, Ozsvari, Erdélyi, Wölfling, & Puskás, 2013).
Nanosized N-sulfonated Brönsted Acidic Catalyst
A novel nanosized N-sulfonic acid catalyst was developed and efficiently used for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This highlights the role of sulfonamide derivatives in facilitating organic synthesis processes (Goli-Jolodar, Shirini, & Seddighi, 2016).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamides were synthesized and tested as inhibitors of carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibitory activities, indicating their potential for therapeutic applications in conditions where inhibition of carbonic anhydrases is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Safety and Hazards
properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-2-11-20-12-3-5-16-14-15(7-8-17(16)20)9-10-19-24(21,22)18-6-4-13-23-18/h4,6-8,13-14,19H,2-3,5,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEGINHHTVTLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.